

Dehydrotrametenolic Acid Augments Cisplatin Efficacy in Pancreatic Cancer Through Synergistic Induction of Ferroptosis

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Compound of Interest		
Compound Name:	Dehydrotrametenolic Acid	
Cat. No.:	B15566383	Get Quote

A comprehensive analysis of the synergistic interplay between **Dehydrotrametenolic acid** and cisplatin reveals a promising therapeutic strategy for pancreatic ductal adenocarcinoma. Experimental evidence demonstrates that this combination significantly enhances cytotoxicity and induces a specific form of iron-dependent cell death known as ferroptosis.

Dehydrotrametenolic acid (DHA), a lanostane-type triterpene acid, in combination with the conventional chemotherapeutic agent cisplatin, exhibits potent synergistic anti-cancer effects against pancreatic ductal adenocarcinoma (PDAC) cells.[1][2] This synergistic action allows for a significant reduction in the effective concentration of cisplatin, potentially mitigating its severe side effects. The primary mechanism underlying this enhanced efficacy is the induction of ferroptosis, an iron-dependent form of programmed cell death, characterized by the accumulation of lipid peroxides.[1]

Quantitative Analysis of Synergistic Effects

The synergistic effect of **Dehydrotrametenolic acid** and cisplatin was quantitatively assessed in pancreatic cancer cell lines, PANC-1 and SW1990. The Combination Index (CI), a measure of drug interaction, was calculated to determine the nature of the interaction. CI values less than 1 are indicative of a synergistic effect.



Cell Line	Drug Combination	Concentration (µM)	Combination Index (CI)	Effect
PANC-1	DHA + Cisplatin	40 + 40	< 1	Synergistic
SW1990	DHA + Cisplatin	60 + 60	< 1	Synergistic

Table 1: Combination Index values for **Dehydrotrametenolic acid** and Cisplatin in Pancreatic Cancer Cell Lines.[1]

The combination treatment was also found to significantly inhibit cell proliferation and induce DNA damage in PDAC cells more effectively than either agent alone.[1]

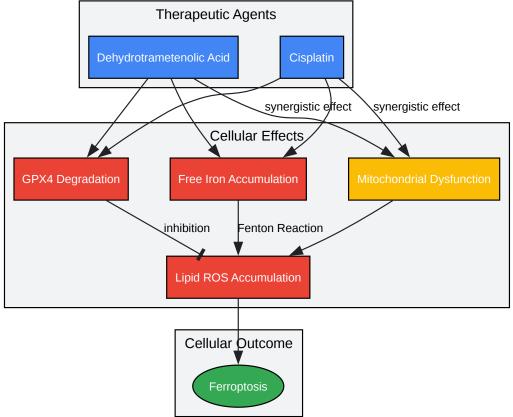
Mechanism of Action: Induction of Ferroptosis

The synergistic cytotoxicity of the **Dehydrotrametenolic acid** and cisplatin combination is attributed to the induction of ferroptosis.[1] This is supported by the observation that cell death was blocked by a ferroptosis inhibitor, an iron chelator, and a lipid ROS scavenger, but not by inhibitors of apoptosis or necroptosis.[1] The combination treatment was shown to impair mitochondrial homeostasis, leading to destroyed mitochondrial morphology, decreased respiratory capacity, reduced ATP production, and an accumulation of mitochondria-derived reactive oxygen species (ROS).[1]

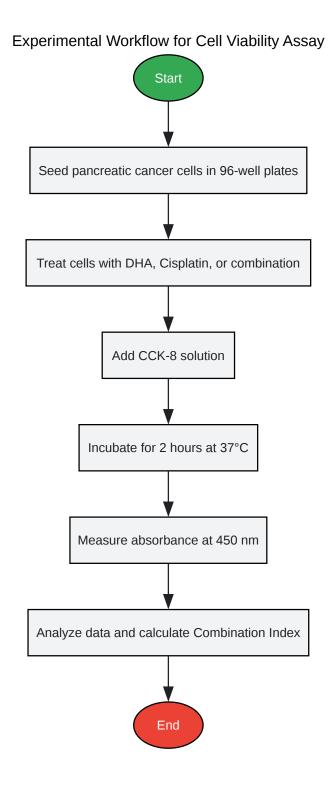
Mechanistically, the combination of **Dehydrotrametenolic acid** and cisplatin leads to the degradation of Glutathione Peroxidase 4 (GPX4) and an accumulation of free iron.[1] This disruption of iron metabolism and the antioxidant system results in a catastrophic accumulation of lipid peroxidation, culminating in ferroptotic cell death.[1]



Signaling Pathway of Synergistic Ferroptosis Induction Therapeutic Agents







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References

- 1. DHA exhibits synergistic therapeutic efficacy with cisplatin to induce ferroptosis in pancreatic ductal adenocarcinoma via modulation of iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHA exhibits synergistic therapeutic efficacy with cisplatin to induce ferroptosis in pancreatic ductal adenocarcinoma via modulation of iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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